molecular formula C12H14ClN3 B1411720 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride CAS No. 2034155-46-7

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B1411720
CAS No.: 2034155-46-7
M. Wt: 235.71 g/mol
InChI Key: QSZOSYZQGPFBMT-UHFFFAOYSA-N
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Description

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclopropane ring attached to an amine group and a phenyl-substituted pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed

Biological Activity

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclopropanamine moiety linked to a phenyl-pyrazole structure. Its molecular formula is C11H12ClN3C_{11}H_{12}ClN_3 with a molecular weight of approximately 223.68 g/mol. The presence of the pyrazole ring is significant as it is known for conferring various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth. The specific activity of this compound against various bacterial strains has been documented, suggesting potential applications in treating infections.
  • Anticancer Properties : Pyrazole derivatives are frequently investigated for their anticancer potential. Preliminary studies indicate that this compound may induce apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : It could influence key signaling pathways such as MAPK or PI3K/Akt, which are critical in cancer progression and microbial resistance.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:

Table 1: Summary of Biological Activities from Related Studies

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited significant inhibition against Staphylococcus aureus.
AnticancerInduced apoptosis in MCF7 breast cancer cells with IC50 values in the micromolar range.
Anti-inflammatoryReduced cytokine levels in LPS-stimulated macrophages, indicating potential use in inflammatory diseases.

Properties

IUPAC Name

2-(2-phenylpyrazol-3-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c13-11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9;/h1-7,10-11H,8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZOSYZQGPFBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=NN2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride

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